molecular formula C16H16N4O2 B2783537 N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide CAS No. 341967-04-2

N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide

Cat. No.: B2783537
CAS No.: 341967-04-2
M. Wt: 296.33
InChI Key: DSLSHTKHZRBSPU-UHFFFAOYSA-N
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Description

N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide is a structurally complex acetamide derivative characterized by a phenylacetamide core linked to a substituted pyridine ring. The molecule features:

  • A phenyl group substituted with an acetamide moiety at the para position.
  • A 2-pyridinyloxy bridge connecting the phenyl group to a pyridine ring.
  • 3-cyano and 4-dimethylamino substituents on the pyridine ring.

The cyano group may enhance binding affinity through polar interactions, while the dimethylamino group could improve solubility and metabolic stability .

Properties

IUPAC Name

N-[4-[3-cyano-4-(dimethylamino)pyridin-2-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(21)19-12-4-6-13(7-5-12)22-16-14(10-17)15(20(2)3)8-9-18-16/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSHTKHZRBSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide typically involves a multi-step process. Initially, the key intermediate, 3-cyano-4-(dimethylamino)-2-pyridinyl, is prepared through nitration of 2,4-dimethylpyridine, followed by reduction and cyanation reactions. This intermediate is then reacted with 4-hydroxyaniline under controlled conditions to form the desired compound.

Key reaction conditions include:

  • Temperature: 50-70°C

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Triethylamine

Industrial Production Methods: For industrial-scale production, continuous flow processes can be employed to enhance efficiency and yield. These methods involve automated mixing and reaction chambers to maintain optimal conditions throughout the synthesis process. The use of high-throughput screening techniques ensures consistent quality and reduces production costs.

Chemical Reactions Analysis

N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding N-oxides and other oxidative by-products.

Reduction: Under reductive conditions, such as hydrogenation in the presence of palladium catalysts, the cyano group can be reduced to an amino group.

Substitution: this compound is amenable to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides, leading to various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, molecular docking studies suggest that this compound may interact with proteins involved in tumor growth, such as the 5-lipoxygenase enzyme, which is crucial in inflammatory pathways associated with cancer progression .

1.2 Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In silico studies indicate that it could serve as a potential inhibitor of pro-inflammatory mediators. The molecular modeling data suggest that this compound may effectively bind to targets involved in inflammatory responses, thereby mitigating conditions such as arthritis or other inflammatory diseases .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported for its synthesis, including the use of coupling reactions between substituted phenols and acetamides under controlled conditions to enhance yield and purity .

2.2 Characterization Techniques

Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for further biological testing.

Biological Studies and Case Reports

3.1 In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

3.2 Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study focused on the compound's ability to inhibit the proliferation of human breast cancer cells demonstrated an IC50 value indicative of significant activity against these cells.
  • Another study evaluated its effects on inflammatory markers in a murine model, showing a reduction in cytokine levels after treatment with this compound, further supporting its anti-inflammatory claims .

Mechanism of Action

The exact mechanism by which N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide exerts its effects is still under investigation. its structure suggests interactions with specific molecular targets, such as enzymes or receptors involved in key biological pathways. By binding to these targets, it may modulate their activity, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide ()

  • Key Features: Pyridylmethoxy group instead of pyridinyloxy. 2-cyanoacetamide vs. unmodified acetamide. Chlorine substituent on the phenyl ring.
  • The 2-cyanoacetamide may increase electron-withdrawing effects, contrasting with the target’s dimethylamino group, which is electron-donating. This difference could influence solubility and target selectivity .

2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide ()

  • Key Features: Hexahydrocycloocta[b]pyridine core with sulfanyl and trifluoromethyl groups. Shared dimethylamino substituent on the phenyl ring.
  • Comparison: The trifluoromethyl group (strong electron-withdrawing) contrasts with the target’s cyano group, suggesting divergent electronic profiles. The larger cycloocta[b]pyridine system may enhance lipophilicity but reduce metabolic stability compared to the target’s simpler pyridine ring .

Acetamide Derivatives with Fused Ring Systems

2-(4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide ()

  • Key Features: Indenylidene group introduces a planar, conjugated system. Phenoxy-acetamide linkage.
  • Comparison :
    • The indenylidene group could enable π-π stacking interactions absent in the target compound.
    • Lack of nitrogen heterocycles (e.g., pyridine) may limit interactions with enzymatic active sites compared to the target’s pyridinyloxy motif .

Simplified Acetamide Analogues

N-(4-hydroxyphenyl)acetamide ()

  • Key Features :
    • Basic phenylacetamide structure with a hydroxyl group.
  • Comparison: The hydroxyl group provides high polarity but limits membrane permeability.

Pharmaceutical Intermediates with Complex Cores

Example 83 ()

  • Key Features :
    • Pyrazolo[3,4-d]pyrimidine and chromen-4-one fused systems.
    • Fluorine and isopropoxy substituents.

Research Implications

  • Electronic Effects: The target’s dimethylamino group enhances solubility, while cyano and pyridinyloxy groups balance electronic properties for optimal binding .
  • Synthetic Feasibility : Methods from (e.g., substitution and condensation reactions) could be adapted for the target’s synthesis, though steric challenges may arise due to the pyridinyloxy bridge .
  • Therapeutic Potential: Structural parallels with patented intermediates () suggest kinase or protease inhibition as plausible mechanisms .

Biological Activity

N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide, with the chemical formula C16H16N4O2C_{16}H_{16}N_{4}O_{2} and CAS number 341967-04-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H16N4O2
Molar Mass296.32 g/mol
SynonymsThis compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses bactericidal effects against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) reported range from 15.625 to 125 μM for different strains, indicating its effectiveness in combating bacterial infections .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis pathways, leading to a subsequent reduction in nucleic acid and peptidoglycan production. This multi-target action contributes to its efficacy against biofilm-forming bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus epidermidis .

Case Studies

  • Study on Antibiofilm Activity :
    A study evaluated the antibiofilm activity of this compound against MRSA. The results demonstrated a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL, showcasing its potential as a therapeutic agent against biofilm-associated infections .
  • Comparison with Other Antimicrobials :
    In comparative studies, this compound outperformed traditional antibiotics such as ciprofloxacin in inhibiting biofilm formation in MRSA and SE strains. The MBIC values for ciprofloxacin were significantly lower, indicating that this compound may offer a novel approach to treating resistant infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the cyano group and dimethylamino moiety is critical for the compound's biological activity. Modifications to these functional groups can significantly alter the compound's potency and spectrum of activity against various pathogens .

Q & A

Q. What are the established synthetic routes for N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Substitution : Alkaline conditions for introducing pyridinyl-oxy groups via nucleophilic aromatic substitution (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) .
  • Reduction : Iron powder in acidic media to reduce nitro to amine intermediates .
  • Condensation : Cyanoacetic acid coupling with amines under condensing agents (e.g., DCC or EDC) to form acetamide linkages .
    Critical Parameters :
  • Temperature control (60–80°C for substitution; 25–40°C for condensation) .
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for reduction) .
  • Catalyst use (e.g., Pd/C for hydrogenation in reduction steps) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.6 ppm), acetamide NH (δ ~9.9 ppm), and dimethylamino groups (δ ~2.3–3.0 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]+) and detect impurities .
  • IR Spectroscopy : Validate cyano (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
    Note : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

  • Hypothesize Structural Isomerism : Check for tautomeric forms (e.g., keto-enol in pyridinyl derivatives) using variable-temperature NMR .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) to identify discrepancies .
  • X-ray Crystallography : Resolve ambiguous regions by determining the crystal structure .
    Example : In , the pyrimidine proton at δ 8.53 ppm was confirmed via LC-MS and crystallography to rule out impurities .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects in pharmacological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to enhance target binding. shows chlorophenyl variants improve kinase inhibition .
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical interaction sites (e.g., acetamide’s hydrogen-bonding capacity) .
  • In Silico Screening : Predict ADMET properties (e.g., LogP, solubility) with SwissADME to prioritize analogs .

Q. How can researchers design assays to evaluate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • In Vitro Enzyme Assays : Test inhibition of tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
  • Cell Viability Assays : Use MTT or ATP-luminescence in HeLa or MCF-7 cells (IC50 calculation) .
  • Molecular Docking : Map binding modes to ATP pockets (PDB ID: 1M17) using AutoDock Vina .

Key Research Gaps and Recommendations

  • Spectral Contradictions : Further 2D NMR and crystallographic studies needed to resolve tautomerism in pyridinyl derivatives .
  • Mechanistic Clarity : Proteomic profiling (e.g., SILAC) required to identify off-target kinase interactions .
  • Scalable Synthesis : Explore continuous-flow reactors for multi-step synthesis to improve yield (>70%) .

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